molecular formula C18H20BrN3O2 B15114932 5-Bromo-2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine

5-Bromo-2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B15114932
M. Wt: 390.3 g/mol
InChI Key: FJDHCBHGPAJYDL-UHFFFAOYSA-N
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Description

5-Bromo-2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a brominated pyrimidine ring linked to a benzofuran moiety via a piperidine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or platinum oxide (PtO2) catalysts.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Major Products

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of more saturated piperidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity.

    Pathways Involved: By modulating these targets, the compound can influence pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery.

Properties

Molecular Formula

C18H20BrN3O2

Molecular Weight

390.3 g/mol

IUPAC Name

5-bromo-2-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C18H20BrN3O2/c19-15-10-20-18(21-11-15)24-16-3-6-22(7-4-16)12-13-1-2-17-14(9-13)5-8-23-17/h1-2,9-11,16H,3-8,12H2

InChI Key

FJDHCBHGPAJYDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)CC3=CC4=C(C=C3)OCC4

Origin of Product

United States

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